An In-depth Technical Guide to Myo-Inositol Trispyrophosphate Hexa-Triethylamine (ITPP-TEA): Structure, Synthesis, and Applications
An In-depth Technical Guide to Myo-Inositol Trispyrophosphate Hexa-Triethylamine (ITPP-TEA): Structure, Synthesis, and Applications
Executive Summary: Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has garnered significant interest for its ability to enhance oxygen delivery to tissues.[1] By binding to hemoglobin, ITPP reduces its affinity for oxygen, facilitating oxygen release in hypoxic environments.[1][2] This technical guide provides a comprehensive overview of the chemical architecture of the hexa-triethylamine salt of ITPP (ITPP-TEA), its synthesis and characterization, mechanism of action, and its therapeutic potential in conditions marked by tissue hypoxia, such as cancer and cardiovascular diseases.[3][4]
The Chemical Architecture of ITPP-TEA
Myo-inositol trispyrophosphate is a derivative of phytic acid, characterized by a myo-inositol ring scaffold with three pyrophosphate groups attached.[5] The hexa-triethylamine form refers to the salt produced to enhance the compound's solubility and handling properties.
1.1. The Myo-Inositol Scaffold: The core of the molecule is myo-inositol, a stereoisomer of cyclohexane-1,2,3,4,5,6-hexol.[6] This specific isomer is the most abundant in nature and serves as a fundamental structure for numerous signaling molecules.[6] Its unique stereochemistry is crucial for the precise spatial orientation of the pyrophosphate groups, enabling effective binding to hemoglobin.
1.2. Trispyrophosphate Moieties: The molecule features three pyrophosphate groups, which are responsible for its biological activity. These highly charged groups mimic the natural allosteric effector 2,3-bisphosphoglycerate (2,3-BPG), allowing ITPP to bind to the same allosteric pocket on hemoglobin.[1][7] The molecular formula of the ITPP anion is C₆H₁₂O₂₁P₆.[5]
1.3. Hexa-Triethylamine Counterions: Due to the highly anionic nature of the trispyrophosphate groups, ITPP is typically synthesized and utilized as a salt. The hexa-triethylamine salt (ITPP-TEA) is formed by the ionic association of one ITPP molecule with six triethylamine (TEA) molecules.[4][8] This formulation improves the compound's stability and solubility in organic solvents, which can be advantageous for certain formulation and administration routes. The complete molecular formula for the salt is C₆H₁₂O₂₁P₆·6C₆H₁₅N, with a molecular weight of 1213.13 g/mol .[8]
Caption: Conceptual diagram of ITPP-TEA ionic association.
Synthesis and Characterization
The synthesis of ITPP is a multi-step process that requires careful control of reaction conditions to achieve the desired phosphorylation.[2] While various methods exist, a common approach involves the phosphorylation of myo-inositol with a suitable phosphorylating agent.[2][9]
2.1. General Synthesis Workflow: A generalized workflow for producing a certified reference standard of ITPP has been developed, which can be adapted for laboratory synthesis.[9]
-
Phosphorylation of Myo-Inositol: Myo-inositol is reacted with a phosphorylating agent, such as a phosphoric acid derivative, under controlled temperature and pH to introduce the phosphate groups.[2]
-
Formation of Pyrophosphate Linkages: Further reaction steps are employed to form the pyrophosphate bridges.
-
Purification of ITPP: The crude product is purified using techniques like ion-exchange chromatography to isolate the ITPP molecule.
-
Salt Formation: The purified ITPP is then reacted with triethylamine to form the hexa-triethylamine salt.
-
Final Purification and Lyophilization: The final salt is purified and lyophilized to yield a stable powder.
Caption: Synthesis and purification workflow for ITPP-TEA.
2.2. Analytical Characterization: Ensuring the identity and purity of the synthesized ITPP-TEA is critical. Due to its highly polar nature, specialized analytical techniques are required.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (LC-MS/MS) is a robust method for the detection and quantification of ITPP in biological matrices.[10][11][12]
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the compound.[10]
-
NMR Spectroscopy: ³¹P NMR spectroscopy is a valuable tool for characterizing the phosphate and pyrophosphate groups on the inositol ring.[13]
Mechanism of Action: Allosteric Modulation of Hemoglobin
ITPP's primary therapeutic effect stems from its function as an allosteric modulator of hemoglobin (Hb).[1]
-
Cellular Uptake: ITPP is membrane-permeant and enters red blood cells (RBCs), a process that is believed to be mediated by the band 3 anion transporter.[3][14]
-
Binding to Hemoglobin: Inside the erythrocyte, ITPP binds to the 2,3-BPG binding site on deoxyhemoglobin.[1]
-
Stabilization of the T-State: This binding stabilizes the T (tense) state of hemoglobin, which has a lower affinity for oxygen.[1]
-
Rightward Shift of the Oxygen-Hemoglobin Dissociation Curve: The stabilization of the T-state leads to a rightward shift in the oxygen-hemoglobin dissociation curve, meaning a higher partial pressure of oxygen (p50) is required for 50% hemoglobin saturation.[7]
-
Enhanced Oxygen Release: Consequently, oxygen is more readily released from hemoglobin into peripheral tissues, particularly in hypoxic environments where the oxygen demand is high.[2][5] This mechanism effectively counteracts the effects of hypoxia.[3]
Caption: ITPP enhances O₂ release by stabilizing the T-state of hemoglobin.
Applications and Preclinical Efficacy
The ability of ITPP to increase oxygen delivery has been explored in various disease models characterized by hypoxia.
4.1. Cardiovascular Disease: In preclinical models of heart failure, ITPP administration has been shown to increase the maximal exercise capacity.[7] By improving oxygen supply to the myocardium, ITPP may protect against ischemia-induced injury and adverse cardiac remodeling.[15][16] Studies in mice with severe heart failure demonstrated that ITPP increased exercise capacity by up to 57%.[7]
4.2. Oncology: Tumor hypoxia is a major driver of cancer progression, metastasis, and resistance to therapy.[17] ITPP can counteract tumor hypoxia by enhancing oxygen delivery, which in turn can suppress hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic response.[7][18] This leads to a "normalization" of the tumor vasculature and can inhibit tumor growth.[17] In rat models of hepatocellular carcinoma, ITPP treatment led to tumor eradication and long-term survival.[18]
Table 1: Quantitative Efficacy Data of ITPP in Preclinical Models
| Model System | ITPP Dose | Key Finding | Percent Change | Reference |
| Normal Mice | 2 g/kg (i.p.) | Increase in Hb p50 | +37% | [7] |
| Heart Failure Mice | 1-2 g/kg (oral) | Increase in maximal exercise capacity | +34% | [7] |
| Rat Hepatocellular Carcinoma | Weekly (i.v.) | Shift in Hb p50 | +30% | [18] |
| Normal Mice | 0.5-3 g/kg (i.p.) | Increase in maximal exercise capacity | +57% | [7] |
Experimental Protocol: In Vivo Administration in Mice
The following is a representative protocol for the in vivo administration of ITPP, based on published studies.[1][7]
Objective: To evaluate the effect of ITPP on hemoglobin-oxygen affinity (p50) and exercise capacity in mice.
Materials:
-
Myo-inositol trispyrophosphate salt (e.g., hexasodium or hexa-triethylamine)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for intraperitoneal (i.p.) injection or oral gavage
-
Metabolic treadmill for exercise capacity measurement
-
Blood gas analyzer or Hemox Analyzer for p50 measurement
Protocol:
-
ITPP Solution Preparation: Dissolve the ITPP salt in sterile saline to the desired concentration (e.g., 100-300 mg/mL). Ensure complete dissolution.[1]
-
Animal Dosing:
-
Time Course: Allow 18-24 hours for the ITPP to exert its effect before conducting measurements.[7]
-
Blood Sampling and p50 Measurement:
-
Anesthetize the mice and collect a blood sample via cardiac puncture.
-
Measure the p50 of the whole blood using a Hemox Analyzer or similar instrument to determine the oxygen-binding affinity of hemoglobin.
-
-
Exercise Capacity Testing:
-
Place the mice on a metabolic treadmill.
-
Use a graded exercise protocol (e.g., gradually increasing speed and/or incline) until the mice reach exhaustion.
-
Record the total distance run or time to exhaustion as a measure of maximal exercise capacity.
-
-
Data Analysis: Compare the p50 values and exercise capacity between the ITPP-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Self-Validation: The protocol's integrity is maintained by the direct correlation between the administered dose, the measurable change in the pharmacodynamic marker (p50), and the functional outcome (exercise capacity). A dose-dependent increase in both p50 and exercise performance would validate the biological activity of the compound.[7]
Conclusion
Myo-inositol trispyrophosphate, particularly in its hexa-triethylamine salt form, is a potent allosteric effector of hemoglobin with significant therapeutic potential. Its well-defined mechanism of action, involving the enhancement of oxygen release to tissues, addresses the fundamental problem of hypoxia in a range of diseases. The robust preclinical data, demonstrating improved physiological function in models of heart failure and cancer, underscore its promise as a novel therapeutic agent. Further research and clinical development are warranted to translate these findings into effective treatments for patients.
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